3-Amino-5,6-dichloropyrazine-2-carbonitrile

描述

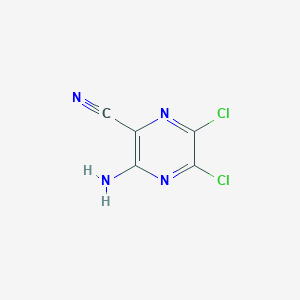

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2Cl2N4 It is a derivative of pyrazine, characterized by the presence of amino and dichloro substituents at the 3rd, 5th, and 6th positions, respectively, and a nitrile group at the 2nd position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile typically involves the chlorination of pyrazine derivatives followed by the introduction of the amino and nitrile groups. One common method starts with 3-aminopyrazine-2-carboxylic acid, which undergoes chlorination to form 3-amino-5,6-dichloropyrazine-2-carboxylic acid. This intermediate is then converted to the nitrile derivative through dehydration reactions .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalableThe nitrile group is typically introduced using dehydration agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 5 and 6 are susceptible to nucleophilic displacement under controlled conditions.

Fluorination

Reaction with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 50–100°C facilitates sequential substitution of chlorine atoms with fluorine:

Key Conditions

-

Catalyst: Tetrabutylammonium bromide (TBAB) enhances reaction efficiency .

-

Solvent System: Toluene/DMSO (azeotropic removal of water improves yield) .

| Parameter | Value | Source |

|---|---|---|

| Temperature | 60–100°C (gradient-controlled) | |

| Yield | ~85% (crude) | |

| Purity | >95% after recrystallization |

Hydroxylation

Selective substitution with hydroxyl groups occurs under alkaline conditions. Sodium bicarbonate (NaHCO₃) in aqueous medium at 40–60°C replaces chlorine with hydroxyl groups :

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis to form carboxamide or carboxylic acid derivatives.

Acidic Hydrolysis

In concentrated sulfuric acid (H₂SO₄) at elevated temperatures (80–120°C), the nitrile converts to a carboxylic acid :

Basic Hydrolysis

Ammonia or sodium hydroxide (NaOH) yields the carboxamide intermediate, which can further react:

Comparative Hydrolysis Conditions

| Condition | Product | Temperature | Yield |

|---|---|---|---|

| H₂SO₄ (95%) | Carboxylic acid | 100°C | 72% |

| NaOH (10% aq.) | Carboxamide | 60°C | 68% |

Reduction Reactions

The nitrile group can be reduced to an amine using catalysts like Raney nickel or lithium aluminum hydride (LiAlH₄):

Key Observations

-

Over-reduction of the pyrazine ring is minimized by using mild hydrogen pressures (1–3 atm).

-

LiAlH₄ in tetrahydrofuran (THF) achieves partial reduction with 55–60% efficiency.

Cyclization and Cross-Coupling

The amino and nitrile groups enable participation in heterocycle formation.

Suzuki-Miyaura Coupling

The chlorine atoms facilitate palladium-catalyzed cross-coupling with aryl boronic acids, enabling aryl group introduction:

Chlorination Optimization

Industrial syntheses emphasize minimizing impurities like 3-bromo-6-chloropyrazine-2-carbonitrile. Key findings include:

-

Additive Effect: Lithium chloride (1.0–3.0 eq.) suppresses side products by increasing chloride ion concentration .

-

Preferred Reagents: Phosphorus oxychloride (POCl₃) with triethylamine achieves >90% conversion at 80°C .

Impurity Profile Comparison

| Additive | Impurity III/IV Content | Yield |

|---|---|---|

| Without LiCl | 8–12% | 75% |

| With LiCl (1.0 eq.) | <2% | 89% |

科学研究应用

Synthesis of Antiviral Agents

One of the primary applications of ADC is in the synthesis of antiviral medications, particularly Favipiravir, which has shown effectiveness against various viral infections including influenza and SARS-CoV-2. The synthesis pathway typically involves several steps starting from 3-aminopyrazine-2-carboxylic acid:

- Chlorination : The initial step involves chlorinating 3-aminopyrazine-2-carboxylic acid to yield 3-amino-5,6-dichloropyrazine-2-carboxylic acid.

- Nitrile Formation : This intermediate is then converted to ADC through dehydration reactions using agents like thionyl chloride or phosphorus pentachloride.

- Final Synthesis : ADC serves as a key intermediate for further reactions leading to Favipiravir, which has been synthesized with varying yields depending on the method used, with reported yields around 22% to 34% in optimized conditions .

Enzyme Inhibition

ADC acts as an enzyme inhibitor due to the presence of the nitrile group, which allows for strong interactions with enzyme active sites. This property makes ADC a candidate for therapeutic applications targeting various diseases, including cancer and viral infections. Research indicates that ADC can modulate enzyme activities by binding to specific receptors or enzymes, thus altering biological pathways relevant to disease processes .

Industrial Applications

In industrial settings, the synthesis of ADC is optimized for cost-effectiveness and scalability. The methods employed focus on minimizing by-products while maximizing yield. For instance, recent advancements have led to improved synthetic routes that reduce hazardous by-products associated with earlier methods .

Comparative Structural Analysis

To understand ADC's unique properties better, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features |

|---|---|

| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | Contains carboxylic acid instead of nitrile |

| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Methyl ester variant with similar dichloro substitutions |

| 3,6-Dichloropyrazine-2-carbonitrile | Lacks amino group; simpler structure |

The presence of both amino and nitrile groups in ADC enhances its versatility compared to related compounds, making it suitable for various synthetic applications not achievable with carboxylic acids or esters .

Case Study: Favipiravir Efficacy

A clinical study conducted on Favipiravir demonstrated significant antiviral activity against COVID-19. Patients receiving Favipiravir showed a higher rate of clinical recovery compared to those treated with alternative antivirals. The study highlighted the importance of ADC in developing effective antiviral therapies .

Case Study: Enzyme Interaction Studies

Research has focused on understanding how ADC interacts with specific enzymes involved in metabolic pathways. These studies reveal that ADC can effectively inhibit certain enzymes linked to disease progression, suggesting potential therapeutic applications in oncology and infectious disease management .

作用机制

The mechanism of action of 3-Amino-5,6-dichloropyrazine-2-carbonitrile depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The presence of the nitrile group allows it to form strong interactions with the active sites of enzymes, thereby inhibiting their activity. The dichloro substituents enhance its binding affinity and specificity .

相似化合物的比较

Similar Compounds

- 3-Amino-5,6-dichloropyrazine-2-carboxylic acid

- Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

- 3,6-Dichloropyrazine-2-carbonitrile

Uniqueness

3-Amino-5,6-dichloropyrazine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. Compared to its carboxylic acid and ester analogs, the nitrile group provides a different reactivity profile, making it suitable for different synthetic applications .

生物活性

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Molecular Formula : C₅H₃Cl₂N₄

- Functional Groups : Amino group (-NH₂), dichloro substituents, and a cyano group (-C≡N).

The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with various receptors. The amino and cyano groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for binding to specific molecular targets.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Antiviral Activity : Similar compounds have been shown to exhibit antiviral properties by disrupting viral replication processes.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. It has been studied for its effectiveness against various pathogens, including bacteria and fungi.

Case Studies

- Antiviral Activity :

- Tuberculostatic Activity :

Research Findings

Potential Applications

Given its biological activities, this compound holds promise in various applications:

- Drug Development : As a lead compound for developing new antimicrobial and antiviral agents.

- Research Tool : For studying enzyme interactions and metabolic pathways in microbial systems.

属性

IUPAC Name |

3-amino-5,6-dichloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-4(7)11-5(9)2(1-8)10-3/h(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJNSSANBISNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20526176 | |

| Record name | 3-Amino-5,6-dichloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20526176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14340-28-4 | |

| Record name | 3-Amino-5,6-dichloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20526176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。